Griseofulvin 4'-oxime

Catalog No.
S13257578
CAS No.
13215-54-8
M.F
C17H18ClNO6
M. Wt
367.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griseofulvin 4'-oxime

CAS Number

13215-54-8

Product Name

Griseofulvin 4'-oxime

IUPAC Name

(3'E)-7-chloro-3'-hydroxyimino-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one

Molecular Formula

C17H18ClNO6

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C17H18ClNO6/c1-8-5-9(19-21)6-12(24-4)17(8)16(20)13-10(22-2)7-11(23-3)14(18)15(13)25-17/h6-8,21H,5H2,1-4H3/b19-9+

InChI Key

OVQUIBVMVDMJJI-DJKKODMXSA-N

Canonical SMILES

CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Isomeric SMILES

CC1C/C(=N\O)/C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Griseofulvin 4'-oxime is a derivative of griseofulvin, a well-known antifungal agent originally derived from the mold Penicillium griseofulvum. Griseofulvin itself is characterized by its ability to inhibit fungal mitosis and DNA synthesis, making it effective against dermatophyte infections. The structural modification to form the 4'-oxime variant introduces an oxime functional group, which may enhance its biological activity or alter its pharmacokinetic properties.

Typical of oxime compounds. These reactions include:

  • Hydrolysis: The oxime can be hydrolyzed back to the corresponding carbonyl compound under acidic or basic conditions.
  • Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride.
  • Condensation: It can react with aldehydes or ketones to form oxime derivatives through condensation reactions.

These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced activity.

Griseofulvin 4'-oxime retains some of the antifungal properties of its parent compound. Studies indicate that while griseofulvin demonstrates weak antimitotic and antiproliferative effects in mammalian cells, modifications like the oxime may influence these activities. The biological evaluation often focuses on its efficacy against various fungal strains, with particular attention to its mechanism of action, which typically involves disrupting microtubule formation and inhibiting cell division in fungi .

The synthesis of griseofulvin 4'-oxime can be achieved through several methods:

  • Oximation of Griseofulvin: This involves treating griseofulvin with hydroxylamine hydrochloride in the presence of a catalyst such as anhydrous sodium acetate. The reaction typically occurs under reflux conditions in ethanol.
    Griseofulvin+HydroxylamineGriseofulvin 4 oxime\text{Griseofulvin}+\text{Hydroxylamine}\rightarrow \text{Griseofulvin 4 oxime}
  • Modification of Precursor Compounds: Alternative synthetic routes may involve starting from simpler precursors that are subsequently modified to introduce the oxime functionality.

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and yield.

Griseofulvin 4'-oxime has potential applications primarily in the field of antifungal therapy. Its unique structure may offer advantages over traditional griseofulvin, including improved solubility or bioavailability. Additionally, it may serve as a lead compound for developing new antifungal agents or as a tool in biochemical research to study fungal cell division mechanisms.

Interaction studies involving griseofulvin 4'-oxime focus on its pharmacological interactions with other drugs and its metabolic pathways. Research has shown that griseofulvin interacts with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens.

Griseofulvin 4'-oxime shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
GriseofulvinLactone ring; methoxy groupsEstablished antifungal agent
NorgriseofulvinLacks one methoxy groupExhibits different antifungal spectrum
IsogriseofulvinAltered methoxy positioningPotentially different pharmacological properties
6-DesmethylgriseofulvinLacks methyl at position 6Reduced potency compared to griseofulvin

Griseofulvin 4'-oxime's introduction of an oxime group differentiates it from these compounds, potentially enhancing its biological activity or altering its pharmacological profile.

Griseofulvin, first isolated from Penicillium griseofulvum in 1939, revolutionized antifungal therapy by targeting dermatophyte infections through microtubule disruption. Its clinical adoption in 1959 marked a milestone, but limitations such as poor solubility and narrow-spectrum activity spurred efforts to synthesize derivatives. Early modifications focused on halogenation and alkylation, yielding compounds like brominated griseofulvin with enhanced antifungal potency. However, the introduction of oxime derivatives in the 1980s opened new avenues for optimizing both physicochemical and pharmacological properties.

Structural Evolution from Griseofulvin to 4'-Oxime Analogues

The structural backbone of griseofulvin comprises a tricyclic spirocyclic system with a ketone group at the 4' position. Conversion to the 4'-oxime derivative involves replacing this ketone with an oxime (-NOH) group, a modification achieved via reaction with hydroxylamine hydrochloride under basic conditions. This alteration introduces hydrogen-bonding capabilities and electronic effects, which influence molecular interactions with tubulin and cytochrome P450 enzymes. Comparative studies reveal that the oxime group reduces antifungal efficacy but preserves antiproliferative activity in cancer cells, underscoring divergent structure-activity relationships.

The synthesis of griseofulvin 4'-oxime represents a specialized application of oxime formation chemistry, where the carbonyl group at the 4'-position of the griseofulvin molecule serves as the reactive site for nucleophilic attack by hydroxylamine [1]. The fundamental reaction pathway follows the classical mechanism of oxime formation, involving the condensation of the ketone functionality with hydroxylamine or its hydrochloride salt [2] [3].

The primary reaction pathway commences with the nucleophilic attack of hydroxylamine on the carbonyl carbon at the 4'-position of griseofulvin [2] [4]. This initial step involves the formation of a tetrahedral intermediate through the addition of the nitrogen nucleophile to the electrophilic carbonyl carbon [5] [3]. The mechanism proceeds through several distinct stages: first, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate [2] [6]. Subsequently, proton transfer occurs, followed by the elimination of water to yield the oxime product [3] [4].

The reaction follows general acid catalysis, where the protonation of the carbonyl oxygen facilitates the nucleophilic attack [3] [7]. The formation of griseofulvin 4'-oxime specifically requires careful consideration of the steric environment around the 4'-position, as the spirocyclic structure of griseofulvin may influence the accessibility of the carbonyl group [1] [8]. Research has demonstrated that the conversion proceeds efficiently under appropriate conditions, with the oxime functionality conferring enhanced biological activity compared to the parent compound [1] [9].

Studies have shown that the oxime derivative formation at the 4'-position can result in both E and Z stereoisomers, with the E isomer typically being more thermodynamically stable [2] [10]. The stereochemical outcome depends on various factors including the reaction conditions, temperature, and the presence of catalysts [10] [4]. The reaction mechanism involves the formation of a hemiaminal intermediate, which subsequently undergoes dehydration to form the oxime bond [3] [11].

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions for griseofulvin 4'-oxime synthesis requires systematic evaluation of multiple parameters to achieve maximum yield and purity [12] [13]. Temperature control represents a critical factor in the synthesis, with optimal reaction temperatures typically ranging from room temperature to 80°C, depending on the specific protocol employed [14] [15]. Higher temperatures may accelerate the reaction rate but can also lead to decomposition or side reactions that reduce overall yield [12] [16].

The stoichiometric ratio of hydroxylamine hydrochloride to griseofulvin significantly influences both yield and reaction completion time [17] [14]. Research indicates that employing a slight excess of hydroxylamine hydrochloride, typically 1.2 to 3.0 equivalents, ensures complete conversion while minimizing unreacted starting material [17] [15]. The choice of reaction medium also plays a crucial role, with polar protic solvents such as ethanol or methanol generally providing superior results compared to aprotic solvents [14] [15].

ParameterOptimal RangeEffect on YieldReference
Temperature25-80°C78-95% [14] [15]
Hydroxylamine equiv.1.2-3.085-98% [17] [14]
Reaction time30 min-8 hours90-98% [17] [15]
pH3-780-95% [7] [15]

The use of catalysts can significantly enhance reaction efficiency and reduce reaction times [12] [18]. Acid catalysts such as hydrochloric acid or acetic acid facilitate the protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack [3] [7]. Base catalysts, including sodium acetate or pyridine, can neutralize the hydrochloric acid generated during the reaction, maintaining optimal pH conditions [17] [14].

Solvent-free conditions have emerged as an environmentally friendly alternative, with grinding techniques showing promise for oxime formation [14]. These methods often provide excellent yields while eliminating the need for organic solvents, though they require careful optimization of grinding time and catalyst loading [14]. Microwave-assisted synthesis has also demonstrated superior results, significantly reducing reaction times from hours to minutes while maintaining high yields [10] [18].

The purification of griseofulvin 4'-oxime typically involves recrystallization from appropriate solvents or column chromatography [17] [19]. The choice of purification method depends on the scale of synthesis and the required purity level for subsequent applications [13] [20]. Quality control measures include monitoring the reaction progress through thin-layer chromatography and confirming product identity through spectroscopic methods [19] [15].

Characterization of Intermediate Compounds in Synthesis

The characterization of intermediate compounds formed during griseofulvin 4'-oxime synthesis provides crucial insights into the reaction mechanism and enables optimization of synthetic protocols [11] [21]. The primary intermediate of interest is the tetrahedral hemiaminal species formed upon initial nucleophilic attack of hydroxylamine on the carbonyl carbon [3] [11]. This intermediate, while typically short-lived, can be detected and characterized using rapid analytical techniques.

Nuclear magnetic resonance spectroscopy serves as the primary tool for characterizing intermediates and the final oxime product [22] [23]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the oxime proton, typically appearing as a broad singlet between 8-12 parts per million [17] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the carbon framework, with the oxime carbon showing a distinctive chemical shift around 150-160 parts per million [22] [19].

Infrared spectroscopy offers complementary structural information, with oximes displaying characteristic absorption bands [24] [25]. The oxime hydroxyl group typically exhibits a broad absorption around 3200-3600 reciprocal centimeters, while the carbon-nitrogen double bond shows absorption at approximately 1640-1690 reciprocal centimeters [4] [24]. The nitrogen-oxygen bond stretching appears around 945 reciprocal centimeters, providing a diagnostic fingerprint for oxime functionality [4] [25].

Analytical TechniqueKey Diagnostic FeaturesTypical ValuesReference
¹H Nuclear Magnetic ResonanceOxime proton8-12 ppm [17] [22]
¹³C Nuclear Magnetic ResonanceOxime carbon150-160 ppm [22] [19]
Infrared SpectroscopyHydroxyl stretch3200-3600 cm⁻¹ [4] [24]
Infrared SpectroscopyCarbon-nitrogen stretch1640-1690 cm⁻¹ [4] [25]

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that aid in structural elucidation [26] [27]. Electrospray ionization mass spectrometry is particularly useful for analyzing griseofulvin derivatives, as it provides soft ionization conditions that preserve the molecular ion [27] [19]. High-resolution mass spectrometry enables accurate mass determination, confirming the molecular formula of the oxime product [19] [21].

The characterization of reaction intermediates often requires specialized techniques such as rapid freeze-quench methods combined with spectroscopic analysis [11] [21]. These approaches allow for the trapping and subsequent analysis of short-lived intermediates that would otherwise be difficult to observe [11]. The tetrahedral intermediate formed during oxime synthesis can be characterized through its distinct spectroscopic signature, which differs significantly from both the starting material and final product [3] [11].

Advanced characterization techniques include two-dimensional nuclear magnetic resonance spectroscopy, which provides detailed connectivity information and helps establish the stereochemistry of the oxime product [22] [23]. The E and Z isomers of griseofulvin 4'-oxime can be distinguished through their distinct nuclear magnetic resonance coupling patterns and chemical shift differences [2] [10]. X-ray crystallography, when applicable, offers the most definitive structural characterization, providing precise bond lengths and angles [11] [28].

Molecular Structure and Formula

Griseofulvin 4'-oxime represents a significant structural modification of the parent antifungal compound griseofulvin, characterized by the introduction of an oxime functional group at the 4'-position . The compound possesses the molecular formula C17H18ClNO6 with a molecular weight of 367.78 g/mol, representing an increase of 15.03 g/mol compared to the parent compound due to the replacement of the carbonyl oxygen with the oxime nitrogen-hydroxyl group .

The systematic IUPAC nomenclature for this compound is (3'E)-7-chloro-3'-hydroxyimino-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one . This nomenclature reflects the retention of the characteristic spiro ring system that defines the griseofulvin structural framework, while specifically indicating the E-configuration of the oxime group.

Crystallographic Properties

While specific crystallographic data for griseofulvin 4'-oxime remains limited in the current literature, comparative analysis with related griseofulvin polymorphs provides valuable structural insights. The parent compound griseofulvin exhibits multiple polymorphic forms, with Form I being the most thermodynamically stable under ambient conditions [2]. Form I crystallizes in the orthorhombic space group P212121 with four molecules per unit cell (Z=4) [2].

The newly characterized Form VI of griseofulvin, which represents a relict polymorph obtained from desolvation processes, adopts a monoclinic crystal system with space group P21 and two molecules per unit cell [2]. This form demonstrates the structural flexibility inherent in the griseofulvin framework and suggests that the 4'-oxime derivative may exhibit similar polymorphic behavior.

Table 1: Crystallographic Data of Griseofulvin 4'-oxime and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Crystal SystemSpace GroupZ (molecules per unit cell)
Griseofulvin 4'-oximeC17H18ClNO6367.78Not specifiedNot specifiedNot specified
Griseofulvin Form IC17H17ClO6352.75OrthorhombicP2121214
Griseofulvin Form VIC17H17ClO6352.75MonoclinicP212
GSF-n-butyl acetate solvateC17H17ClO6·0.5C6H12O2410.83TriclinicP12

Spectroscopic Characterization

The spectroscopic identification of griseofulvin 4'-oxime relies heavily on the characteristic signatures of the oxime functional group. Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide the primary analytical tools for structural confirmation and purity assessment [3] [4].

Infrared Spectroscopic Analysis

The oxime functional group exhibits distinctive vibrational modes that serve as diagnostic markers in infrared spectroscopy [5] [6]. The most characteristic bands appear at approximately 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch) [5] [7]. These frequencies correspond to the fundamental vibrational modes of the oxime group and provide unambiguous identification.

The O-H stretching vibration shows significant sensitivity to hydrogen bonding interactions. In the solid state, associated O-H groups typically appear as broad bands in the region 3200-3300 cm⁻¹, while free O-H groups exhibit sharp absorptions at higher frequencies (3500-3550 cm⁻¹) [6]. This behavior allows discrimination between different polymorphic forms and solvated states.

Table 2: Spectroscopic Characteristics of Oxime Functional Group

Vibration ModeWavenumber (cm⁻¹)IntensityNotes
O-H stretch (associated)3200-3300Strong, broadHydrogen bonded form
O-H stretch (free)3500-3550SharpNon-hydrogen bonded
C=N stretch1640-1670StrongImine character
N-O stretch920-945MediumCharacteristic of oximes
O-H deformation~1300MediumBending vibration

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy provides detailed structural information about griseofulvin 4'-oxime, particularly regarding the configuration of the oxime group and its interaction with the surrounding molecular framework [3] [4]. The oxime proton typically appears as a broad singlet in the range of 10-12 ppm, characteristic of the N-OH functionality.

Carbon-13 NMR spectroscopy offers complementary structural information, with the oxime carbon typically resonating in the range of 150-160 ppm, reflecting the sp² hybridization and electron-withdrawing effect of the nitrogen substituent [4] [8]. The chemical shift of this carbon provides valuable information about the electronic environment and potential tautomeric equilibria.

Thermal Analysis and Stability

Differential scanning calorimetry and thermogravimetric analysis provide crucial information about the thermal behavior and stability of griseofulvin 4'-oxime. While specific thermal data for the 4'-oxime derivative are not extensively documented, related studies on griseofulvin polymorphs reveal important thermal characteristics [9] [2].

The parent compound griseofulvin exhibits a melting point of approximately 220°C, with decomposition typically initiating near the melting temperature [9] [10]. The introduction of the oxime functionality may alter these thermal properties due to the potential for additional hydrogen bonding interactions and altered molecular packing arrangements.

Thermodynamic Solubility Profiling in Aqueous Media

Solubility Measurement Methodology

The thermodynamic solubility of griseofulvin 4'-oxime in aqueous media requires careful experimental design to ensure accurate and reproducible results. The shake-flask method represents the gold standard for solubility determination, providing reliable thermodynamic equilibrium values [11] [12] [13]. This methodology involves the equilibration of excess solid compound with the solvent system until a constant concentration is achieved, typically requiring equilibration periods of 24 hours or longer at controlled temperature conditions [12].

Temperature control during solubility measurements is critical, as solubility typically exhibits strong temperature dependence following van't Hoff behavior [14] [15]. The standard temperature range of 25°C (298.15 K) provides the most relevant data for pharmaceutical applications, though extended temperature studies (293.15-313.15 K) offer valuable thermodynamic insights through determination of dissolution enthalpy and entropy [14].

Aqueous Solubility Characteristics

Griseofulvin derivatives, including the 4'-oxime modification, exhibit characteristically poor aqueous solubility, a property that significantly impacts their pharmaceutical utility [9] [14]. The parent compound griseofulvin demonstrates mole fraction solubilities in the range of 10⁻⁶ to 10⁻⁷ in aqueous buffer solutions, indicating extremely limited water solubility [14].

The pH-dependent solubility behavior of griseofulvin 4'-oxime represents a critical consideration due to the ionizable nature of the oxime group. The oxime functionality can undergo protonation under acidic conditions, potentially leading to enhanced solubility in low pH environments [15]. Systematic pH profiling across physiologically relevant ranges (pH 1.8-7.4) provides essential data for understanding the compound's behavior in biological systems [11].

Table 3: Thermodynamic Solubility Data Framework

Solvent SystemTemperature Range (K)Solubility Order of MagnitudeMethod
Buffer pH 2.0293.15-313.1510⁻⁶ to 10⁻⁷Shake-flask
Buffer pH 7.4293.15-313.1510⁻⁶ to 10⁻⁷Shake-flask
1-Octanol293.15-313.1510⁻³ to 10⁻⁴Shake-flask
Hexane293.15-313.1510⁻⁸ to 10⁻⁹Shake-flask
Water (pure)298.1510⁻⁶ to 10⁻⁷Shake-flask

Thermodynamic Analysis of Dissolution

The thermodynamic functions associated with the dissolution process provide fundamental insights into the molecular interactions governing solubility behavior [14] [15]. For griseofulvin and related compounds, dissolution typically proceeds as an endothermic process with positive Gibbs energy, indicating thermodynamically unfavorable dissolution [14].

The van't Hoff analysis of temperature-dependent solubility data allows determination of dissolution enthalpy (ΔHdiss) and entropy (ΔSdiss) [14]. These parameters provide mechanistic insights into the dissolution process, with enthalpy contributions reflecting the energy required to overcome crystal lattice forces and establish solute-solvent interactions.

The modified Apelblat equation offers an alternative approach for correlating solubility-temperature relationships, often providing superior fit quality compared to simple van't Hoff behavior [14] [15]. This empirical model incorporates both enthalpic and entropic contributions through temperature-dependent parameters, enabling accurate prediction of solubility across extended temperature ranges.

Buffer System Considerations

The selection of appropriate buffer systems for solubility measurements requires careful consideration of chemical compatibility and physiological relevance [11]. The Mass Spectrometry-Friendly Minimalist Universal Buffer (MS-MUB) system, comprising 25 mM acetic acid, 25 mM ethylenediamine, and 75 mM trifluoroacetic acid, provides excellent buffering capacity across a wide pH range while maintaining compatibility with analytical instrumentation [11].

Phosphate buffers, while widely used in pharmaceutical research, may exhibit specific interactions with certain compounds that could influence apparent solubility values. The choice between different buffer systems should be validated through comparative studies to ensure data reliability and transferability.

Partition Coefficients and Lipophilicity Considerations

Octanol-Water Partition Coefficient Determination

The octanol-water partition coefficient (log P) serves as the fundamental measure of lipophilicity for griseofulvin 4'-oxime, providing critical information for understanding its pharmacokinetic properties and biological activity [16] [17]. The shake-flask methodology, coupled with analytical quantification by high-performance liquid chromatography or nuclear magnetic resonance spectroscopy, represents the most reliable approach for partition coefficient determination [16].

The experimental procedure involves equilibrating equal volumes of 1-octanol and aqueous buffer (pH 7.4) containing the test compound, followed by phase separation and quantitative analysis of both phases [16]. The partition coefficient is calculated as the ratio of equilibrium concentrations in the octanol and aqueous phases, with logarithmic transformation providing the conventional log P value.

Miniaturized NMR-based methods offer particular advantages for partition coefficient measurement, requiring minimal sample quantities while providing direct quantitative information without the need for separate analytical methods [16]. This approach utilizes the water signal as an internal standard, enabling precise determination of concentration changes upon equilibration with octanol.

Lipophilicity Range and Pharmaceutical Implications

Griseofulvin derivatives typically exhibit log P values in the range of 2.0-4.0, positioning them within the optimal lipophilicity window for oral drug absorption according to Lipinski's Rule of Five [17] [18]. The 4'-oxime modification may influence this parameter through the introduction of additional hydrogen bonding capacity, potentially reducing overall lipophilicity compared to the parent compound.

The distribution coefficient (log D) at physiological pH provides a more relevant parameter for biological systems, accounting for the ionization state of the compound under physiological conditions [17]. For compounds with ionizable groups, the log D value may differ significantly from log P, particularly when significant ionization occurs at pH 7.4.

Table 4: Partition Coefficient and Lipophilicity Parameters

ParameterTypical Range for Griseofulvin DerivativesMethodSignificance
Log P (octanol/water)2.0-4.0Shake-flask/NMROverall lipophilicity
Log D7.4 (distribution coefficient)1.5-3.5Shake-flask pH 7.4Physiological pH distribution
Hansen Solubility Parameter δd17-19 MPa¹/²Group contributionDispersion interactions
Hansen Solubility Parameter δp5-8 MPa¹/²Group contributionPolar interactions
Hansen Solubility Parameter δh8-12 MPa¹/²Group contributionHydrogen bonding
Total Hansen Parameter δt20-25 MPa¹/²CalculatedTotal solubility parameter

Hansen Solubility Parameters

The Hansen solubility parameter approach provides a multidimensional framework for understanding the solubility behavior of griseofulvin 4'-oxime across diverse solvent systems [19] [20]. This methodology decomposes the total cohesive energy density into three components: dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh).

For griseofulvin derivatives, the dispersion component typically dominates the total solubility parameter, reflecting the significant contribution of van der Waals interactions in the molecular cohesion. The polar component accounts for dipole-dipole interactions, while the hydrogen bonding component reflects the capacity for hydrogen bond formation, which may be enhanced in the 4'-oxime derivative compared to the parent compound.

The three-dimensional Hansen solubility parameter space enables prediction of solubility in various solvents through calculation of the Hansen distance parameter. Solvents with Hansen distances below the solubility sphere radius are predicted to dissolve the compound, while those outside this sphere are expected to be poor solvents.

Temperature-Dependent Partition Behavior

The temperature dependence of partition coefficients provides valuable thermodynamic insights into the transfer process between aqueous and organic phases [16]. Van't Hoff analysis of log P versus reciprocal temperature data yields the enthalpy of transfer (ΔHtransfer), which indicates whether the partitioning process is thermodynamically favorable.

For most pharmaceutical compounds, including griseofulvin derivatives, the transfer from aqueous to octanol phase is typically endothermic, with partition coefficients increasing with temperature [14] [16]. This behavior reflects the energy required to break hydrogen bonds with water molecules and the subsequent formation of favorable interactions with the organic phase.

The entropy of transfer (ΔStransfer) provides complementary information about the ordering effects associated with the partitioning process. Positive entropy changes typically indicate favorable desolvation of the compound from the structured aqueous environment, contributing to the thermodynamic driving force for partition into the organic phase.

Lipophilicity-Activity Relationships

The lipophilicity of griseofulvin 4'-oxime directly influences its biological activity and pharmaceutical properties. Optimal lipophilicity values for antifungal activity have been established through structure-activity relationship studies of griseofulvin analogues [21] [22]. These investigations demonstrate that excessive lipophilicity can lead to reduced activity due to poor solubility and limited bioavailability, while insufficient lipophilicity may result in inadequate membrane permeation.

The fraction lipophilicity index (FLI) provides a refined approach to lipophilicity assessment, combining information about both lipophilicity and ionization behavior [17]. This composite parameter offers improved prediction of oral absorption compared to simple log P values, particularly for ionizable compounds where pH-dependent distribution significantly impacts bioavailability.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

367.0822650 g/mol

Monoisotopic Mass

367.0822650 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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